molecular formula C15H22Cl2N2O2 B13758838 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-diethylaminoethyl)-2-methyl-, hydrochloride CAS No. 57462-62-1

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-diethylaminoethyl)-2-methyl-, hydrochloride

Cat. No.: B13758838
CAS No.: 57462-62-1
M. Wt: 333.2 g/mol
InChI Key: AZGDDQNRNNQAFK-UHFFFAOYSA-N
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Description

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-diethylaminoethyl)-2-methyl-, hydrochloride is a synthetic organic compound. It belongs to the class of benzoxazines, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,4-Benzoxazin-3-one derivatives typically involves the cyclization of appropriate precursors under controlled conditions. The specific synthetic route for this compound may involve:

    Starting Materials: Appropriate substituted anilines and chloroacetyl chloride.

    Reaction Conditions: The reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions.

    Purification: The product can be purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions.

    Automated Purification Systems: For efficient separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

4H-1,4-Benzoxazin-3-one derivatives can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As intermediates in organic synthesis.

    Biology: For their potential antimicrobial and antiviral activities.

    Medicine: As potential therapeutic agents for various diseases.

    Industry: In the development of new materials and coatings.

Mechanism of Action

The mechanism of action of 4H-1,4-Benzoxazin-3-one derivatives involves interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    4H-1,4-Benzoxazin-3-one: The parent compound with similar structural features.

    6-Chloro-4H-1,4-Benzoxazin-3-one: A closely related derivative.

    2-Methyl-4H-1,4-Benzoxazin-3-one: Another derivative with a methyl group at the 2-position.

Uniqueness

The unique combination of substituents in 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-diethylaminoethyl)-2-methyl-, hydrochloride may confer specific biological activities and properties that distinguish it from other similar compounds.

Properties

CAS No.

57462-62-1

Molecular Formula

C15H22Cl2N2O2

Molecular Weight

333.2 g/mol

IUPAC Name

2-(6-chloro-2-methyl-3-oxo-1,4-benzoxazin-4-yl)ethyl-diethylazanium;chloride

InChI

InChI=1S/C15H21ClN2O2.ClH/c1-4-17(5-2)8-9-18-13-10-12(16)6-7-14(13)20-11(3)15(18)19;/h6-7,10-11H,4-5,8-9H2,1-3H3;1H

InChI Key

AZGDDQNRNNQAFK-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCN1C2=C(C=CC(=C2)Cl)OC(C1=O)C.[Cl-]

Origin of Product

United States

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